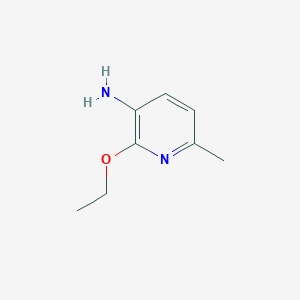

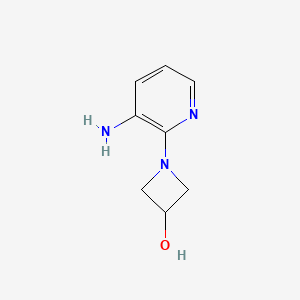

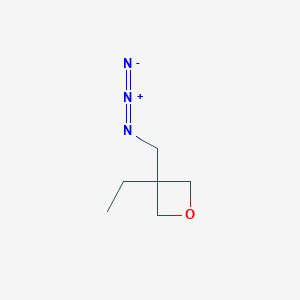

2-Ethoxy-6-methylpyridin-3-amine

説明

“2-Ethoxy-6-methylpyridin-3-amine” is a chemical compound with the CAS Number: 1501925-63-8 . It has a molecular weight of 152.2 and is typically in liquid form . It is used as a building block in the manufacture of various pharmaceutical compounds .

Synthesis Analysis

The synthesis of pyridine derivatives like “2-Ethoxy-6-methylpyridin-3-amine” can be achieved through several methods. One such method involves the Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine . Another method involves the oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp. MAK1 .

Physical And Chemical Properties Analysis

“2-Ethoxy-6-methylpyridin-3-amine” is a liquid at room temperature . It has a molecular weight of 152.2 .

科学的研究の応用

Application in Medicinal Chemistry

Specific Scientific Field

This compound is used in the field of Medicinal Chemistry , specifically in the synthesis of antidepressant molecules .

Summary of the Application

Depression is a major global health concern, affecting roughly 280 million people worldwide . The development of novel antidepressants that have a quick onset, low side effects, and enhanced cognitive function is essential . “2-Ethoxy-6-methylpyridin-3-amine” could potentially be used in the synthesis of these novel antidepressants .

Methods of Application or Experimental Procedures

The synthesis of antidepressant molecules often involves metal-catalyzed procedures . Transition metals like iron, nickel, and ruthenium serve as catalysts in these reactions . The exact method of application or experimental procedure for “2-Ethoxy-6-methylpyridin-3-amine” in this context is not specified in the available resources.

Results or Outcomes

The use of “2-Ethoxy-6-methylpyridin-3-amine” in the synthesis of antidepressants could potentially lead to the development of more effective therapies for depression . However, the specific results or outcomes of using this compound are not detailed in the available resources.

Application in Organic Synthesis

Specific Scientific Field

This compound is used in the field of Organic Synthesis .

Summary of the Application

Amines, characterized by the presence of one or more nitrogen atoms bonded to carbon atoms, are versatile organic compounds with a broad range of applications across chemistry, biology, and materials science . “2-Ethoxy-6-methylpyridin-3-amine” is one such amine.

Methods of Application or Experimental Procedures

Synthesis methodologies for amines have evolved significantly, encompassing classical routes such as reductive amination and nucleophilic substitution, as well as modern approaches like transition metal-catalyzed reactions and C-H functionalization .

Results or Outcomes

The diverse reactivity of amines enables the construction of complex molecules, including pharmaceuticals, agrochemicals, and natural products, through various functionalization reactions and transformations . However, the specific results or outcomes of using “2-Ethoxy-6-methylpyridin-3-amine” in organic synthesis are not detailed in the available resources.

Application in the Synthesis of Pyrazolo[3,4-c]pyridines

Specific Scientific Field

This compound could potentially be used in the field of Medicinal Chemistry , specifically in the synthesis of pyrazolo[3,4-c]pyridines .

Summary of the Application

Pyrazolo[3,4-c]pyridines are heterocyclic compounds that are valuable in fragment-based drug discovery (FBDD) due to their prevalence in biologically active compounds . They can engage with the target protein through a wide variety of intermolecular interactions, coupled with the potential to optimize drug-like properties (lipophilicity, hydrogen bonding capacity, and polarity) through modification of substitution patterns .

Methods of Application or Experimental Procedures

The synthesis of pyrazolo[3,4-c]pyridines involves multiple steps, including protection-group and N-alkylation reactions; C-3 through tandem borylation and Suzuki–Miyaura cross-coupling reactions; C-5 through Pd-catalyzed Buchwald–Hartwig amination; and C-7 through selective metalation with TMPMgCl .

Results or Outcomes

The use of “2-Ethoxy-6-methylpyridin-3-amine” in the synthesis of pyrazolo[3,4-c]pyridines could potentially lead to the development of new drug leads . However, the specific results or outcomes of using this compound are not detailed in the available resources.

Application in the Synthesis of Pyrazolo[3,4-c]pyridines

Methods of Application or Experimental Procedures

The synthesis of pyrazolo[3,4-c]pyridines involves multiple steps, including protection-group and N-alkylation reactions; C-3 through tandem borylation and Suzuki–Miyaura cross-coupling reactions; C-5 through Pd-catalysed Buchwald–Hartwig amination; and C-7 through selective metalation with TMPMgCl .

特性

IUPAC Name |

2-ethoxy-6-methylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-3-11-8-7(9)5-4-6(2)10-8/h4-5H,3,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBAHVTBLSJFESH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=N1)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethoxy-6-methylpyridin-3-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(8-Methyl-1-oxa-8-azaspiro[4.5]decan-3-yl)methanol](/img/structure/B1380577.png)

![7-Bromo-2,3-dichloro-8-methylpyrido[2,3-b]pyrazine](/img/structure/B1380593.png)